Ethyl 2-(2-aminoacetamido)acetate hydrochloride
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Overview
Description
Ethyl 2-(2-aminoacetamido)acetate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3. It is known for its versatility and stability, making it a valuable substance in various research and industrial applications . This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-aminoacetamido)acetate hydrochloride typically involves the reaction of ethyl glycinate hydrochloride with glycine ethyl ester hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-aminoacetamido)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino acid esters.
Scientific Research Applications
Ethyl 2-(2-aminoacetamido)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminoacetamido)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active molecules. It may also interact with cellular receptors and enzymes, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
- Ethyl 2-amidinoacetate hydrochloride
- Ethyl glycinate hydrochloride
- Glycine ethyl ester hydrochloride
Comparison: Ethyl 2-(2-aminoacetamido)acetate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(2-aminoacetyl)amino]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-2-11-6(10)4-8-5(9)3-7;/h2-4,7H2,1H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIFIBGXDGNBHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385139 |
Source
|
Record name | ethyl 2-(2-aminoacetamido)acetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2087-41-4 |
Source
|
Record name | 2087-41-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(2-aminoacetamido)acetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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